Cas no 56531-63-6 (5-bromoadamantane-2-carboxylic acid)
5-bromoadamantane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- TRICYCLO[3.3.1.13,7]DECANE-2-CARBOXYLIC ACID, 5-BROMO-
- 5-bromoadamantane-2-carboxylic acid
- Z4544217502
- EN300-27082238
- 56531-63-6
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- Inchi: 1S/C11H15BrO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14)
- InChI Key: LYDZMAYVXWVORS-UHFFFAOYSA-N
- SMILES: BrC12CC3CC(C1)C(C(=O)O)C(C3)C2
Computed Properties
- Exact Mass: 258.02554Da
- Monoisotopic Mass: 258.02554Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
5-bromoadamantane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27082238-1g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95% | 1g |
$999.0 | 2023-11-13 | |
| Enamine | EN300-27082238-5g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95% | 5g |
$2900.0 | 2023-11-13 | |
| Enamine | EN300-27082238-10g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95% | 10g |
$4299.0 | 2023-11-13 | |
| Enamine | EN300-27082238-0.05g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 0.05g |
$232.0 | 2025-03-20 | |
| Enamine | EN300-27082238-0.1g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 0.1g |
$347.0 | 2025-03-20 | |
| Enamine | EN300-27082238-0.25g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 0.25g |
$494.0 | 2025-03-20 | |
| Enamine | EN300-27082238-0.5g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 0.5g |
$780.0 | 2025-03-20 | |
| Enamine | EN300-27082238-1.0g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 1.0g |
$999.0 | 2025-03-20 | |
| Enamine | EN300-27082238-2.5g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 2.5g |
$1959.0 | 2025-03-20 | |
| Enamine | EN300-27082238-5.0g |
5-bromoadamantane-2-carboxylic acid |
56531-63-6 | 95.0% | 5.0g |
$2900.0 | 2025-03-20 |
5-bromoadamantane-2-carboxylic acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 5-bromoadamantane-2-carboxylic acid
5-Bromoadamantane-2-Carboxylic Acid: A Comprehensive Overview
5-Bromoadamantane-2-carboxylic acid, identified by the CAS registry number 56531-63-6, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of adamantane, a diamondoid structure known for its unique physical and chemical properties. The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position imparts distinct functional characteristics, making it a valuable compound for research and applications.
The adamantane framework, which serves as the core structure of 5-bromoadamantane-2-carboxylic acid, is highly stable due to its tetrahedral carbon bonding and rigid geometry. This stability is further enhanced by the substitution of bromine, which introduces electron-withdrawing effects and increases the compound's reactivity in certain chemical transformations. The carboxylic acid group, on the other hand, provides acidity and the ability to form salts or esters, expanding its functional versatility.
Recent studies have highlighted the potential of 5-bromoadamantane-2-carboxylic acid in drug delivery systems. Its adamantane core offers excellent bioavailability and permeability, while the bromine substitution can be utilized for targeted drug release mechanisms. Additionally, the carboxylic acid group allows for easy conjugation with other molecules, making it a promising candidate for designing prodrugs with enhanced therapeutic efficacy.
In terms of synthesis, 5-bromoadamantane-2-carboxylic acid can be prepared through various routes, including bromination of adamantane derivatives followed by oxidation or substitution reactions to introduce the carboxylic acid group. Researchers have explored both thermal and catalytic methods to optimize the synthesis process, ensuring high yields and purity.
The physical properties of 5-bromoadamantane-2-carboxylic acid are also noteworthy. It exhibits a high melting point due to its rigid structure and strong intermolecular forces. The compound is sparingly soluble in water but shows better solubility in organic solvents, which is advantageous for its use in organic synthesis and material science applications.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 5-bromoadamantane-2-carboxylic acid. These studies have revealed that the bromine atom significantly influences the electronic distribution, making it a potential candidate for applications in semiconductors and optoelectronic devices.
In conclusion, 5-bromoadamantane-2-carboxylic acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of structural stability, functional groups, and chemical reactivity positions it as a valuable tool in both academic research and industrial development.
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